molecular formula C16H21N8O8P B12374067 3'-L-histidyl-AMP

3'-L-histidyl-AMP

Cat. No.: B12374067
M. Wt: 484.36 g/mol
InChI Key: RFYALXSQLZNRJP-OPYVMVOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3’-L-histidyl-AMP can be synthesized through the formal condensation of the carboxy group of L-histidine with the 3’-hydroxy group of AMP . The reaction typically involves the use of coupling agents to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for 3’-L-histidyl-AMP are not well-documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-L-histidyl-AMP undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield L-histidine and AMP.

    Oxidation and Reduction:

    Substitution: The amino and phosphate groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include L-histidine, AMP, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-L-histidyl-AMP involves its role as a substrate in enzymatic reactions. It is recognized by specific enzymes such as histidyl-tRNA synthetase, which facilitates the transfer of the histidyl group to tRNA . This process is crucial for protein synthesis and cellular metabolism.

Properties

Molecular Formula

C16H21N8O8P

Molecular Weight

484.36 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(26)32-12-9(3-30-33(27,28)29)31-15(11(12)25)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25H,1,3,17H2,(H,19,20)(H2,18,21,22)(H2,27,28,29)/t8-,9+,11+,12+,15+/m0/s1

InChI Key

RFYALXSQLZNRJP-OPYVMVOTSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)N

Origin of Product

United States

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